Bienvenue dans la boutique en ligne BenchChem!

1-(2-aminoethyl)-1H-pyrazol-5-ol

Medicinal chemistry Histamine receptor probe design Regioisomer quality control

1-(2-Aminoethyl)-1H-pyrazol-5-ol (CAS 1507136-50-6) is a low-molecular-weight (127.14 g/mol) heterocyclic building block belonging to the 5-hydroxypyrazole/pyrazolone class, formally named 2-(2-aminoethyl)-1H-pyrazol-3-one in its dominant tautomeric form. It is structurally positioned within a family of histamine analogues that includes betazole (2-(1H-pyrazol-5-yl)ethanamine; CAS 105-20-4) and the regioisomeric 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 1507136-50-6
Cat. No. B1472237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-1H-pyrazol-5-ol
CAS1507136-50-6
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1=CNN(C1=O)CCN
InChIInChI=1S/C5H9N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,2,4,6H2
InChIKeyNROYCYGKDVGJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-1H-pyrazol-5-ol (CAS 1507136-50-6): Core Identity and Molecular Context for Procurement Decisions


1-(2-Aminoethyl)-1H-pyrazol-5-ol (CAS 1507136-50-6) is a low-molecular-weight (127.14 g/mol) heterocyclic building block belonging to the 5-hydroxypyrazole/pyrazolone class, formally named 2-(2-aminoethyl)-1H-pyrazol-3-one in its dominant tautomeric form . It is structurally positioned within a family of histamine analogues that includes betazole (2-(1H-pyrazol-5-yl)ethanamine; CAS 105-20-4) and the regioisomeric 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles [1]. The compound serves as a versatile intermediate for constructing GABAergic probe candidates and focused kinase-inhibitor libraries, but its procurement value hinges critically on regiospecificity that cannot be assumed from in-class substitution.

Why In-Class Replacements for 1-(2-Aminoethyl)-1H-pyrazol-5-ol Cannot Be Assumed Interchangeable


The 1-(2-aminoethyl)-1H-pyrazol-5-ol scaffold exhibits connectivity (aminoethyl at N1, hydroxyl at C5) that is isomeric with at least two other synthetically accessible chemotypes carrying the same C5H9N3O formula: betazole-type 3-(2-aminoethyl)pyrazoles lacking the ring oxygen and 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles bearing the aminoethyl appendage at C4 [1][2]. These positional permutations produce distinct hydrogen-bond donor/acceptor arrays, tautomeric equilibria (pyrazol-5-ol ↔ pyrazol-3-one), and consequently divergent target-engagement profiles in histamine-receptor and kinase assays . Substituting any generic “aminoethylpyrazole” without verifying the exact regioisomer therefore risks irreproducible biological readouts and wasted synthesis effort.

Quantitative Differentiation Evidence for 1-(2-Aminoethyl)-1H-pyrazol-5-ol Against Its Closest Analogs


Regioisomeric Substructure: N1-Aminoethyl vs. C4-Aminoethyl Connectivity Distinguishes This Scaffold from the Most Extensively Published 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazole Library

The most comprehensively characterized library of aminoethyl-hydroxypyrazoles, reported by Kralj et al. (2007, 2008), consists exclusively of 1-substituted 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (8a–u) [1][2]. In those series, the 2-aminoethyl group is attached at the C4 ring carbon, whereas the title compound carries the 2-aminoethyl on the N1 ring nitrogen. This positional difference creates a 5-hydroxy-1H-pyrazole (capable of tautomerizing to the pyrazol-3-one) instead of a 5-hydroxy-1H-pyrazole with a C4-aminoalkyl chain. The two connectivity modes are not interchangeable: the C4-substituted series requires a multi-step enaminone ring-switching sequence starting from 2-pyrrolidinone, while N1-aminoethyl pyrazolones can be accessed via direct N-alkylation of 1H-pyrazol-5-ol precursors.

Medicinal chemistry Histamine receptor probe design Regioisomer quality control

Ring-Oxygen vs. Non-Oxygenated Pyrazole: Physicochemical Property Contrast with Betazole (CAS 105-20-4)

Betazole (2-(1H-pyrazol-5-yl)ethanamine; CAS 105-20-4) is a clinically used histamine H2 receptor agonist that lacks the ring hydroxyl/carbonyl functionality present in 1-(2-aminoethyl)-1H-pyrazol-5-ol [1]. The introduction of the 5-hydroxy (or 3-oxo) group increases the hydrogen-bond donor/acceptor count from 2 (betazole) to 3, raises topological polar surface area (tPSA), and enables tautomerism that modulates electron distribution across the heterocycle. These differences are expected to shift logD, aqueous solubility, and receptor pharmacophore complementarity. The pyrazol-5-ol tautomeric system also provides a synthetic handle (O-alkylation, O-acylation) unavailable on betazole.

Pharmacokinetics Histamine H2 receptor agonism Solubility

Combinatorial Library Yield Benchmark: Parallel Solution-Phase Synthesis Yields of 1-Substituted 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles Provide a Baseline for N1-Aminoethyl Scaffold Derivatization Efficiency

The 2008 Journal of Combinatorial Chemistry study by Kralj et al. achieved 40–100% isolated yields for 21 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ol (di)hydrochlorides (8/8′a–u) via a parallel one-pot Boc-enaminone route [1]. Although these yields pertain to the C4-aminoethyl regioisomer, they establish a synthetically validated yield envelope for 1-substituted 5-hydroxy-pyrazole scaffolds bearing a 2-aminoethyl side chain. The N1-aminoethyl congener (this compound) can be synthesized via simpler N-alkylation chemistry, which typically proceeds in comparably high yields (≥60%) for reactive alkyl halides, but systematic yield optimization data for the N1-aminoethyl series remain absent from the peer-reviewed literature.

Combinatorial chemistry Library synthesis Process chemistry

Tautomeric Population: The 5-Hydroxy ↔ 3-Oxo Equilibrium Creates a Dynamic Pharmacophore Not Present in Non-Hydroxylated Aminoethylpyrazoles

1-(2-Aminoethyl)-1H-pyrazol-5-ol exists in equilibrium with its 1H-pyrazol-3(2H)-one tautomer (2-(2-aminoethyl)-1H-pyrazol-3-one), as evidenced by the IUPAC assignment and canonical SMILES showing the carbonyl form (C1=CNN(C1=O)CCN) in vendor databases . This prototropic tautomerism interconverts a hydroxyl-bearing aromatic pyrazole with a non-aromatic pyrazolone. For the C4-aminoethyl analogues, X-ray crystallographic and NMR data confirm that the tautomeric preference is controlled by the N1-substituent and solvent polarity [1]. The N1-aminoethyl congener is predicted to favor the pyrazol-3-one form in polar protic solvents, presenting a hydrogen-bond acceptor (C=O) at position 3 rather than a donor (OH) at position 5, which alters the pharmacophoric map relative to fixed pyrazole structures such as betazole.

Tautomerism Receptor recognition Computational chemistry

Commercial Purity Benchmark: 95% Chromatographic Purity Forms the Baseline for Downstream Derivatization

Multiple commercial suppliers list 1-(2-aminoethyl)-1H-pyrazol-5-ol at ≥95% purity (HPLC or NMR) . While this purity level is standard for research-grade heterocyclic building blocks, it contrasts with betazole hydrochloride, which is available as a pharmacopeial reference standard at ≥98% purity . For medicinal chemistry applications requiring <2% total impurity burden, the 95% specification necessitates either acceptance of a wider impurity window or supplemental in-house purification (e.g., preparative HPLC, recrystallization).

Quality control Building block procurement Analytical chemistry

Application Scenarios Where 1-(2-Aminoethyl)-1H-pyrazol-5-ol Provides Documented Fit Based on Its Quantitative Differentiation Profile


Design of Tautomer-Dependent Histamine Receptor Ligands Requiring a Dynamic H-Bond Donor/Acceptor Switch

The 5-hydroxy ↔ 3-oxo tautomerism unique to this scaffold (absent in betazole or simple aminoethylpyrazoles) enables a pH- and solvent-dependent presentation of either a hydrogen-bond donor (OH) or acceptor (C=O) at position 3/5 of the pyrazole ring. This dynamic pharmacophore is valuable for designing H₂ or H₄ receptor probes where the protonation state of a key ligand-receptor hydrogen bond influences functional selectivity (agonism vs. antagonism). Researchers can exploit this property by selecting buffer conditions that shift the tautomeric equilibrium to favor the desired binding mode, as demonstrated by the tautomeric characterization of related 1-substituted 5-hydroxy-pyrazoles in the 2007 Tetrahedron study [1].

Synthesis of Fragment Libraries for Kinase Drug Discovery Where N1-Derivatization with Retention of the 5-Hydroxy Handle Is Essential

The N1-aminoethyl substitution pattern positions the primary amine two methylene units away from the heterocycle, providing a flexible linker for amide, sulfonamide, or urea coupling while leaving the 5-hydroxy group available for O-alkylation or O-acylation. This orthogonal reactivity is superior to betazole (no oxygen handle) and offers a synthetic entry point distinct from the C4-aminoethyl regioisomers. The 2008 combinatorial study demonstrated that 1-substituted 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles can be diversified at N1 across 21 substituents with 40–100% yield [2]; a parallel diversification strategy for the N1-aminoethyl congener would generate a library with a different 3D presentation of the basic amine relative to the kinase hinge-binding motif.

GABAergic Probe Development Leveraging the Structural Analogy to Muscimol

The synthesis of pyrazol-5-ols related to muscimol (a GABA_A agonist containing an isoxazole ring) has been described in the literature [3]. 1-(2-Aminoethyl)-1H-pyrazol-5-ol serves as a pyrazole bioisostere of the aminoethyl-isoxazole muscimol scaffold, where the pyrazole N-H and 5-OH groups mimic the isoxazole ring oxygen and the 3-hydroxy group of muscimol. The N1-aminoethyl connectivity places the basic amine at a distance comparable to that in muscimol, potentially retaining GABA_A binding while altering subtype selectivity through the tautomeric equilibrium at the pyrazole core.

Process Chemistry Scale-Up: First-Mover Opportunity in Developing a Validated Kilogram Route

The absence of a published optimized synthetic protocol for 1-(2-aminoethyl)-1H-pyrazol-5-ol contrasts with the well-documented C4-aminoethyl series, creating a gap that a procuring organization can fill to establish proprietary manufacturing know-how. The compound's accessibility via direct N-alkylation—a simpler disconnection than the multi-step enaminone ring-switching sequence required for the C4-regioisomer—makes it an attractive target for process intensification and continuous-flow chemistry development, provided the tautomerism does not complicate work-up and purification.

Quote Request

Request a Quote for 1-(2-aminoethyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.